N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within the affected cells .
Pharmacokinetics
These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide are largely defined by its interactions with various biomolecules. This compound has been found to interact with enzymes and proteins, particularly those involved in kinase activity . The nature of these interactions is largely due to the compound’s ability to mimic hinge region binding interactions in kinase active sites .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with kinase active sites .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound exhibits stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, it is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins .
Subcellular Localization
Current studies are investigating potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common synthetic route includes the reaction of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with butyric anhydride in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is unique due to its specific structure and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with an additional triazole ring, which can alter their interaction with molecular targets
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFREQVRBBQSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.